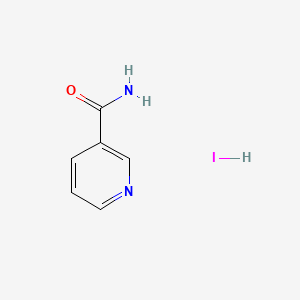

Nicotinamide hydroiodide

Descripción general

Descripción

Nicotinamide hydroiodide: is a chemical compound that combines nicotinamide, a form of vitamin B3, with hydroiodic acid Nicotinamide is known for its role in various biological processes, including energy metabolism and DNA repair

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nicotinamide hydroiodide can be synthesized through the reaction of nicotinamide with hydroiodic acid. The reaction typically involves dissolving nicotinamide in a suitable solvent, such as water or ethanol, and then adding hydroiodic acid. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain a highly pure compound.

Análisis De Reacciones Químicas

Key structural features:

-

Hydrogen bonding : Strong N–H⋯I⁻ interactions stabilize the crystal lattice, as observed in similar nicotinamide salts .

-

Molecular geometry : The pyridine ring remains planar, with slight distortions in bond angles and lengths due to protonation (e.g., C–N bond elongation) .

Thermal Decomposition

This compound decomposes at elevated temperatures (>200°C), releasing iodine vapors and forming degradation products such as nicotinic acid and ammonia . This aligns with the thermal instability observed in other nicotinamide salts .

pH-Dependent Behavior

In aqueous solutions, the salt dissociates into nicotinamide (weak base, pKa ~3.3) and hydroiodic acid. Under alkaline conditions, deprotonation occurs, regenerating free nicotinamide and iodide ions .

Comparative Reactivity with Other Salts

A study on nicotinamide–oxalic acid (NIC–OXA) salt revealed:

-

Hydrogen bond strengths : Conventional N–H⋯O bonds exhibit stabilization energies up to −12.77 kcal/mol, while unconventional C–H⋯O bonds are weaker (−0.61 kcal/mol) .

-

Implications for NIC–HI : Similar hydrogen-bonding networks likely exist, with iodide’s larger ionic radius potentially reducing bond strength compared to oxalate salts.

Table 1: Hydrogen Bond Parameters in Nicotinamide Salts

| Bond Type | Interaction Energy (kcal/mol) | Bond Length (Å) | Source |

|---|---|---|---|

| N–H⋯O (NIC–OXA) | −12.77 | 1.94–2.12 | |

| N–H⋯I⁻ (NIC–HI) | Inferred weaker | Theoretical |

Degradation Mechanisms

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Organic Synthesis

Nicotinamide hydroiodide serves as a valuable reagent in organic synthesis, particularly in the formation of iodinated compounds. Its stability and lower cost compared to other nicotinamide derivatives make it an attractive option for researchers developing new chemical reactions and methodologies.

Table 1: Comparison of this compound with Other Reagents

| Property | This compound | Nicotinamide | Nicotinic Acid |

|---|---|---|---|

| Stability | High | Moderate | Moderate |

| Cost | Low | High | Moderate |

| Application | Iodination | Various | Limited |

Biological Research

Study of Iodine's Effects on Cellular Processes

In biological research, this compound is used to investigate the effects of iodine on cellular processes. This compound can enhance the understanding of metabolic pathways involving nicotinamide and its derivatives. For instance, research has shown that nicotinamide can enhance thyroid function through increased uptake of iodine, which is critical for hormone production .

Case Study: Thyroid Function Enhancement

A study demonstrated that nicotinamide hydrochloride significantly increased thyroid uptake of iodine in mice, suggesting potential therapeutic uses for conditions related to thyroid dysfunction . This establishes a foundation for further exploration into how this compound might similarly influence thyroid health.

Medical Applications

Therapeutic Potential

this compound shows promise in developing new therapeutic agents. The combination of nicotinamide with iodine may enhance antimicrobial properties and improve drug delivery systems. For example, nicotinamide has been shown to increase the permeability of certain drugs across cell membranes, which could be beneficial in pharmaceutical formulations .

Case Study: Insulin Aspart Injection

Research indicated that the presence of nicotinamide in insulin formulations enhanced the absorption rate of insulin aspart in vivo. This suggests that this compound could play a role in improving the efficacy of diabetic treatments by facilitating better drug delivery .

Industrial Applications

Production of Iodinated Compounds

In industrial settings, this compound is utilized for producing iodinated compounds used in pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications in material science as well.

Mecanismo De Acción

The mechanism of action of nicotinamide hydroiodide involves the biological activities of both nicotinamide and iodine. Nicotinamide is known to play a crucial role in cellular metabolism, particularly in the synthesis of nicotinamide adenine dinucleotide (NAD+), a key coenzyme in redox reactions. Iodine, on the other hand, can participate in various biochemical processes, including thyroid hormone synthesis and antimicrobial activity.

Molecular Targets and Pathways:

Nicotinamide: Targets enzymes involved in NAD+ synthesis and metabolism, influencing cellular energy production and DNA repair.

Iodine: Interacts with proteins and enzymes involved in thyroid hormone synthesis and antimicrobial defense mechanisms.

Comparación Con Compuestos Similares

Nicotinamide hydrochloride: A similar compound where hydrochloric acid is used instead of hydroiodic acid. It shares many properties with nicotinamide hydroiodide but lacks the unique iodine component.

Nicotinamide riboside: Another derivative of nicotinamide, known for its role in boosting NAD+ levels and potential anti-aging effects.

Nicotinic acid: A form of vitamin B3 that differs from nicotinamide in its chemical structure and biological effects.

Uniqueness: this compound is unique due to the presence of iodine, which imparts distinct chemical and biological properties. The combination of nicotinamide and iodine offers potential advantages in various applications, such as enhanced antimicrobial activity and novel therapeutic effects.

Actividad Biológica

Nicotinamide hydroiodide, a derivative of nicotinamide (also known as niacinamide), is a water-soluble compound that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

Nicotinamide is a form of vitamin B3 that plays a crucial role in cellular metabolism as a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in redox reactions. The hydroiodide form enhances its solubility and stability, making it suitable for various applications in dermatology and pharmacology.

Biological Activities

1. Antioxidant Properties

This compound has demonstrated significant antioxidant activity. Research indicates that it protects skin cells from oxidative stress induced by environmental factors such as particulate matter (PM2.5). In vitro studies on human keratinocytes showed that nicotinamide could inhibit the generation of reactive oxygen species (ROS) and reduce lipid peroxidation, protein carbonylation, and DNA damage caused by oxidative stress .

2. Antimicrobial Effects

The compound exhibits antimicrobial properties against a variety of pathogens, including bacteria, viruses, and protozoa. Studies have shown that nicotinamide can inhibit the growth of certain microorganisms, suggesting its potential use as an antimicrobial agent in topical formulations .

3. Anti-inflammatory Effects

This compound has been observed to modulate inflammatory responses. It can downregulate pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), thereby reducing inflammation in skin conditions such as acne and rosacea .

The biological effects of this compound are mediated through several mechanisms:

- Inhibition of NADPH Oxidase Activity : Nicotinamide reduces ROS production by inhibiting NADPH oxidase activity, which is crucial for the generation of superoxide radicals in cells exposed to oxidative stress .

- Enhancement of DNA Repair Mechanisms : It promotes the repair of damaged DNA through its role in NAD+ synthesis, which is essential for the activity of poly(ADP-ribose) polymerases (PARPs) involved in DNA repair processes .

- Regulation of Cellular Signaling Pathways : Nicotinamide influences various signaling pathways that regulate cell survival, apoptosis, and inflammation, contributing to its protective effects against cellular damage .

Case Studies

Case Study 1: Skin Protection Against UV Damage

A clinical study investigated the effects of topical nicotinamide on skin subjected to UV radiation. Participants who applied a formulation containing nicotinamide exhibited reduced erythema and improved skin barrier function compared to controls. This study highlights the compound's potential in photoprotection and skin rejuvenation .

Case Study 2: Treatment of Acne Vulgaris

In a randomized controlled trial, patients with moderate acne vulgaris were treated with topical nicotinamide gel. Results indicated a significant reduction in acne lesions and inflammatory markers after 12 weeks of treatment, demonstrating its efficacy as an anti-acne agent .

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

3726-23-6 |

|---|---|

Fórmula molecular |

C6H7IN2O |

Peso molecular |

250.04 g/mol |

Nombre IUPAC |

pyridin-1-ium-3-carboxamide;iodide |

InChI |

InChI=1S/C6H6N2O.HI/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H |

Clave InChI |

ITWGXEQHZZFQES-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)N.I |

SMILES canónico |

C1=CC(=C[NH+]=C1)C(=O)N.[I-] |

Key on ui other cas no. |

3726-23-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do we know about the structure of nicotinamide hydroiodide?

A1: this compound is a salt formed by the protonation of the pyridine nitrogen atom of nicotinamide by hydroiodic acid. [] While the exact molecular formula and weight would depend on the hydration state, a study confirmed its crystal and molecular structure. [] Unfortunately, the provided abstracts don't detail spectroscopic data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.